Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate
Description
Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a spirocyclic compound featuring a unique fusion of oxygen (oxa) and sulfur (thia) heteroatoms within its bicyclic framework. This ester derivative serves as a versatile scaffold in medicinal chemistry, particularly in the design of protease inhibitors and kinase-targeting agents due to its conformational rigidity and capacity for functionalization . Its spirocyclic architecture enhances metabolic stability compared to linear analogs, making it valuable for pharmacokinetic optimization .
Properties
IUPAC Name |
ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3S/c1-2-12-8(10)7-3-13-6-9(7)4-11-5-9/h7H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTBLPULRCRVJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CSCC12COC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound containing both oxygen and sulfur functionalities . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfur atom to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen and sulfur atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with LiAlH4 can produce thiols .
Scientific Research Applications
Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, influencing biochemical pathways . The presence of oxygen and sulfur atoms can also facilitate redox reactions, contributing to the compound’s biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural and functional differences between Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate and related spirocyclic esters:
Key Comparative Insights:
- Heteroatom Substitution: Replacing sulfur (thia) with nitrogen (aza) (e.g., vs. Conversely, sulfur-containing analogs exhibit greater conformational rigidity and resistance to enzymatic degradation .
- Fluorine Substitution (): Enhances metabolic stability and electron-withdrawing effects, critical for CNS drug design . Benzyl Groups (): Increase lipophilicity, favoring blood-brain barrier penetration but risking off-target toxicity .
- Salt Forms : Hydrochloride derivatives () offer improved solubility for in vitro assays, whereas free esters (e.g., ) are preferable for organic-phase reactions .
Biological Activity
Ethyl 2-oxa-6-thiaspiro[3.4]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological activity, synthesis methods, and mechanisms of action, supported by relevant data and research findings.
Chemical Structure and Properties
This compound features a spirocyclic structure that includes both oxygen and sulfur atoms, which may contribute to its biological properties. The molecular formula is , and its IUPAC name reflects its complex architecture.
| Property | Value |
|---|---|
| Molecular Formula | C9H14O3S |
| IUPAC Name | This compound |
| InChI Key | XKTBLPULRCRVJN-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the cyclization of precursor compounds containing both oxygen and sulfur functionalities. The reaction conditions are optimized for yield and purity, often employing methods such as:
- Cyclization Reactions : Utilizing appropriate starting materials under controlled conditions.
- Oxidation and Reduction : These reactions can modify functional groups to enhance biological activity.
- Nucleophilic Substitution : Allows for the introduction of various substituents that can influence biological interactions.
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, including enzymes and receptors. Its spirocyclic structure facilitates binding to active sites, potentially modulating biochemical pathways involved in various physiological processes.
Biological Activity
Research indicates that this compound exhibits several biological activities, which are summarized below:
Antitumor Activity
In vitro studies have demonstrated that this compound possesses notable cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 0.18 |
| MDA-MB-231 (Breast Cancer) | 0.08 |
| HeLa (Cervical Cancer) | 0.15 |
These results suggest that this compound could be a promising candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in metabolic pathways. Preliminary data indicate that it may interact with key targets such as:
- Quinone Oxidoreductase 1 (NQO1) : A target implicated in cancer metabolism.
- Cyclooxygenase (COX) : Related to inflammation and pain.
Case Studies
Several studies have focused on the therapeutic potential of this compound:
- Study on Anticancer Properties : A recent study evaluated a series of derivatives based on the spirocyclic structure, revealing significant activity against multiple cancer types .
- Mechanistic Studies : Research has detailed how modifications to the core structure can enhance binding affinity to target enzymes, suggesting pathways for optimizing efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
